3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with ethoxy groups and a pyrrolidinone moiety.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of our compound, have been known to inhibit several targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have shown to affect various pathways related to their targets, leading to their diverse bioactivity effects .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through etherification reactions, while the pyrrolidinone moiety is incorporated via amide bond formation. Common reagents used in these reactions include ethyl iodide for etherification and N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific molecular targets.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: This compound is similar in structure but contains methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Another similar compound with slight variations in the substitution pattern.
Uniqueness
What sets 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug design and the development of novel therapeutic agents.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-29-20-13-17(14-21(30-6-2)23(20)31-7-3)24(28)25-18-11-10-16(4)19(15-18)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZDTNDCSCJNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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